molecular formula C15H12N4O5 B5202426 ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate

ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate

Cat. No.: B5202426
M. Wt: 328.28 g/mol
InChI Key: GMGBDVYOWVIZTE-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is a compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the nitro group and the benzoxadiazole moiety contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate typically involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino) benzoate in absolute ethanol. The reaction is carried out at 78°C for 12 hours, resulting in a 60% yield of the desired product . Further modifications can be made by reacting the product with hydrazine hydrate in absolute ethanol to obtain carboxylic acid hydrazide, which can then be treated with phenylisothiocyanate to synthesize various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carboxylic Acid Hydrazide: Formed by the reaction with hydrazine hydrate.

    Hydrazinecarbothioamide Derivatives: Formed by the reaction with phenylisothiocyanate.

    Triazole Derivatives: Formed by cyclization reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group and benzoxadiazole moiety play crucial roles in its biological activity. The compound can act as a fluorescent probe, allowing researchers to visualize and study various biological processes . Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and enzyme functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is unique due to its combination of the benzoxadiazole moiety and the nitro group, which confer distinct fluorescent properties and biological activities. Its versatility in undergoing various chemical reactions and forming different derivatives further enhances its applicability in scientific research.

Properties

IUPAC Name

ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-2-23-15(20)9-3-5-10(6-4-9)16-11-7-8-12(19(21)22)14-13(11)17-24-18-14/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGBDVYOWVIZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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